Bis(triphenylphosphine)palladium(II) diacetate
Overview
Description
Synthesis Analysis
The synthesis of bis(triphenylphosphine)palladium(II) complexes involves reactions with triphenylphosphine and various bases or ligands. The resulting products have been characterized by IR and NMR spectroscopy, showcasing their complex nature and the transformation of chelating ligands into carbon-bonded states (Baba, Ogura, & Kawaguchi, 1974).
Molecular Structure Analysis
Investigations into the molecular structure of palladium complexes, including those with triphenylphosphine, have provided insights into their coordination and geometry. The structure of bis-(O-methyl phenylthiocarbamato)(triphenylphosphine)palladium(II) reveals an approximately planar configuration, highlighting the complex's structural intricacies (Furlani, Tarantelli, Gastaldi, & Porta, 1971).
Chemical Reactions and Properties
Bis(triphenylphosphine)palladium(II) complexes exhibit high reactivity and selectivity in various organic reactions. For instance, they catalyze the hydroselenation and isomerization of terminal alkynes, demonstrating their versatility in organic synthesis (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011). Moreover, their application in Suzuki–Miyaura coupling reactions underlines their efficiency and stability as catalysts (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004).
Physical Properties Analysis
The physical properties of bis(triphenylphosphine)palladium(II) complexes, such as crystallinity and stability, are essential for their application in catalysis. The determination of crystal and molecular structures through X-ray diffraction techniques provides valuable information on their stability and reactivity patterns (Zenitani, Tokunan, Kai, Yasuoka, & Kasai, 1978).
Chemical Properties Analysis
The chemical properties of bis(triphenylphosphine)palladium(II) complexes, including reactivity towards various ligands and substrates, are critical for their catalytic applications. Studies on their reactivity with nitrogen bases and the formation of trans-amminedichloropalladium complexes shed light on their versatile catalytic capabilities (Lin, Peng, Barclay, & Cordes, 2001).
Scientific Research Applications
Reactions with Nitrogen Bases : Bis(triphenylphosphine)palladium(II) reacts with nitrogen bases like pyridine, transforming chelating ligands into a carbon-bonded state, yielding high yields of Pd(acac)2L complexes, characterized by IR and NMR spectra (Baba, Ogura, & Kawaguchi, 1974).
Regioselective Hydroselenation and Double-Bond Isomerization : It catalyzes the regioselective addition of benzeneselenol to terminal alkynes, leading to internal alkenyl selenides (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011).
Synthesis of Substituted Phenylethynylpentamethyldisilanes : Used in catalyzing the formation of phenylethynylpentamethyldisilanes from bromo- or iodo-benzenes and ethynylpentamethyldisilane without silicon-silicon bond cleavage (Horn, Grossman, & Whitenack, 1987).
Dinuclear Tellurolate Palladium(II) Complexes : Reacts with (PhTe)2Hg in THF to form binuclear complexes with tellurolate bridges, without Pd-Pd interactions but with secondary bonds involving tellurium atoms (Back, Manzoni de Oliveira, & Lang, 2015).
Precatalyst for Suzuki–Miyaura Coupling : Used as a precatalyst in Suzuki-Miyaura coupling of aryl bromides, demonstrating influence in cross-coupling processes (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004).
Synthesis of Trans-(sigma-allenyl)platinum(II) and -palladium (II) Compounds : Used in the synthesis of trans-bis(triphenylphosphine)(o-alleny1)-platinum(II) and -palladium(II) halides, revealing unusual isomerization properties (Wouters, Klein, Elsevier, Häming, & Stam, 1994).
Palladium(II)succinimide as a Precatalyst : Demonstrated as a precatalyst for Suzuki cross-coupling with subtle effects exerted by the succinimide ligand (Fairlamb, Kapdi, Lynam, Taylor, & Whitwood, 2004).
Hydrogen Isotope Exchange Catalysis : Catalyzes isotope exchange of hydrogen between dihydrogen and solvent protons through the formation and decomposition of a hydride complex of palladium (Zudin, Rogov, Likholobov, Shmachkov, Sazonov, & Ermakov, 1985).
Cross Coupling Reaction of Terminal Acetylenes : Extended use as a catalyst in cross coupling reactions of terminal acetylenes with alkenyl halides to prepare conjugated enynes (Camps, Chamorro, Gasol, & Guerrero, 1989).
Catalyzed Alkene–Formate Ester Carbonylation Reactions : Demonstrates regiochemical control in palladium(0) and palladium(II) catalyzed reactions of alkenes and formate esters to give linear carboxylic esters (Lin & Alper, 1989).
properties
IUPAC Name |
acetic acid;palladium;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYBQFWSQQZDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38O4P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetatobis(triphenylphosphine)palladium(II) | |
CAS RN |
14588-08-0 | |
Record name | Bis(triphenylphosphinepalladium) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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